molecular formula C5H6N2O B1294637 2-Methoxypyrazine CAS No. 3149-28-8

2-Methoxypyrazine

Cat. No.: B1294637
CAS No.: 3149-28-8
M. Wt: 110.11 g/mol
InChI Key: WKSXRWSOSLGSTN-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature

The scientific journey of this compound began in the early 1970s when Murray, Shipton, and Whitfield conducted groundbreaking research on the flavor compounds present in green peas (Pisum sativum). Their pioneering work, published in 1970, marked the first systematic investigation into methoxypyrazines and their contribution to vegetable flavors, establishing the foundation for subsequent decades of research. The nomenclature of this compound reflects its structural composition, with the "2-methoxy" designation indicating the position of the methoxy group (-OCH3) attached to the second carbon of the pyrazine ring. This systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, providing clarity in chemical communication and database classification.

The compound received official recognition in regulatory frameworks through its assignment of Chemical Abstracts Service number 3149-28-8, which serves as its unique identifier in chemical databases worldwide. Additionally, the compound was designated Flavor and Extract Manufacturers Association number 3302, acknowledging its significance in food and flavor applications. The establishment of these identification systems facilitated standardized research protocols and enabled consistent documentation across scientific literature. The European Inventory of Existing Commercial Chemical Substances number 221-579-8 further reinforced its recognition in international chemical commerce.

The systematic classification of this compound within the broader pyrazine family has evolved considerably since its initial discovery. Early researchers recognized its membership in the methoxypyrazine class, characterized by the presence of a methoxy functional group attached to the pyrazine ring structure. This classification proved crucial for understanding structure-activity relationships and predicting the properties of related compounds. The compound's inclusion in various chemical databases, including PubChem with identifier 18467, has standardized access to its chemical information and facilitated collaborative research efforts.

Role in Natural Product Chemistry

This compound occupies a central position in natural product chemistry as a widely distributed secondary metabolite found across numerous plant species. The compound naturally occurs in various vegetables, with particularly high concentrations observed in bell peppers, green peas, and asparagus, where it contributes significantly to their characteristic aromatic profiles. This natural occurrence has positioned this compound as a model compound for understanding the biosynthetic pathways of nitrogen-containing heterocycles in plant metabolism. Research has demonstrated that the compound serves as a chemical communication molecule in plants, potentially functioning in defense mechanisms and ecological interactions.

The biosynthetic pathway of this compound in plants represents a complex enzymatic process involving multiple steps and specialized enzymes. Studies have identified the involvement of S-adenosyl-methionine-dependent O-methyltransferases in the final methylation step, converting hydroxypyrazine precursors to the methoxylated forms. The enzyme VvOMT3 has been specifically characterized for its role in methoxypyrazine biosynthesis in grapevines (Vitis vinifera), demonstrating high specificity for 2-hydroxy-3-isobutylpyrazine methylation. This enzymatic specificity has provided insights into the evolutionary development of specialized metabolic pathways and the genetic control of secondary metabolite production.

The ecological significance of this compound extends beyond individual plant species to encompass broader ecosystem interactions. Research has revealed that some Coccinellidae species, commonly known as ladybugs, can introduce methoxypyrazines into agricultural systems when inadvertently processed during harvesting operations. This discovery has highlighted the compound's role in interspecies chemical communication and its potential impact on food quality when present at unintended concentrations. The compound's presence in cooked beef and cocoa has further expanded understanding of its distribution across different biological matrices.

The analytical challenges associated with detecting and quantifying this compound in natural systems have driven significant advances in analytical chemistry methodologies. The development of headspace solid-phase microextraction techniques coupled with gas chromatography-mass spectrometry has enabled researchers to detect the compound at concentrations as low as parts per trillion. These analytical developments have facilitated comprehensive surveys of methoxypyrazine distribution in natural products and have supported research into seasonal variations, environmental influences, and genetic factors affecting compound accumulation.

Industrial and Academic Relevance

The industrial significance of this compound spans multiple sectors, with primary applications in the flavor and fragrance industries where its potent aromatic properties are highly valued. The compound's approval as Flavor and Extract Manufacturers Association number 3302 has established its safety profile for food applications, enabling its use in enhancing vegetable flavors in soups, sauces, and snack products. The distinctive earthy and green aroma characteristics make it particularly suitable for creating authentic vegetable flavor profiles in processed foods, where natural flavors may be diminished during manufacturing processes.

In the fragrance industry, this compound contributes fresh, green, and natural nuances to perfume compositions. Its incorporation into fine fragrances, personal care products, and household items demonstrates the compound's versatility in creating complex olfactory experiences. The compound's ability to provide depth and authenticity to fragrance formulations has made it a valuable tool for perfumers seeking to capture natural, earthy notes in their creations. The development of synthetic production methods has ensured consistent quality and supply for industrial applications, overcoming limitations associated with natural extraction processes.

Academic research into this compound has generated substantial scientific knowledge across multiple disciplines, including analytical chemistry, biochemistry, and sensory science. The compound has served as a model system for studying structure-odor relationships, contributing to fundamental understanding of how molecular structure influences olfactory perception. Research has established that even minor structural modifications can dramatically alter odor characteristics, providing insights applicable to the broader field of aroma chemistry. These findings have implications for drug design, where understanding structure-activity relationships is crucial for developing compounds with desired sensory properties.

The compound's role in wine chemistry has generated extensive research focused on its impact on wine quality and consumer acceptance. Studies have documented significant variations in methoxypyrazine concentrations across different grape varieties, vintage years, and geographic regions. This research has informed viticultural practices aimed at managing methoxypyrazine levels to optimize wine quality, demonstrating the practical applications of chemical research in agricultural systems. The development of highly sensitive analytical methods for methoxypyrazine detection in wine has contributed to quality control protocols and has enabled researchers to investigate the factors influencing compound accumulation during grape development.

Application Sector Primary Use Regulatory Status Detection Threshold
Food Industry Flavor enhancement FEMA 3302 approved 2 nanograms per liter
Fragrance Industry Aromatic compositions Generally recognized as safe 0.5-16 nanograms per liter
Wine Industry Quality assessment Analytical standard 1-16 nanograms per liter
Research Model compound Laboratory use Parts per trillion level

The analytical chemistry developments surrounding this compound have established new standards for trace-level detection of odor-active compounds. Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry has achieved detection limits of 0.03 nanograms per liter, surpassing the sensitivity of traditional gas chromatographic methods. These methodological advances have broader implications for environmental monitoring, food safety assessment, and quality control applications where detecting trace concentrations of bioactive compounds is essential.

Properties

IUPAC Name

2-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSXRWSOSLGSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047676
Record name 2-Methoxypyrazine
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Molecular Weight

110.11 g/mol
Source PubChem
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Physical Description

colourless to light yellow liquid with a nutty, cocoa-like odour
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

60.00 to 61.00 °C. @ 29.00 mm Hg
Record name Methoxypyrazine
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Solubility

miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol)
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.109-1.140
Record name Methoxypyrazine
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3149-28-8
Record name 2-Methoxypyrazine
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Record name 2-Methoxypyrazine
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Record name Pyrazine, 2-methoxy-
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Record name 2-METHOXYPYRAZINE
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Record name Methoxypyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Table 1: Summary of Condensation Methods

Method Starting Materials Conditions Yield
Ghosh et al. (2011) α,β-Dicarbonyl + Amino Acid Mild conditions ~50%
Seifert et al. (1970) Glyoxal + Leucine Standard conditions ~40%

Methylation Reactions

Methylation is another crucial step in the synthesis of 2-methoxypyrazine. This process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide.

Key Reaction Steps:

Table 2: Summary of Methylation Methods

Method Methylating Agent Conditions Yield
Direct Methylation Dimethyl sulfate Controlled temperature ~60%
Indirect Methylation Methyl iodide Room temperature ~55%

Advanced Synthetic Strategies

Recent advancements have introduced novel synthetic routes that focus on improving yield and reducing by-products.

Use of Catalysts

The application of catalysts has been explored to enhance reaction rates and selectivity in the synthesis of this compound.

Catalytic Methods:
  • Transition Metals: Palladium or nickel catalysts have been employed to facilitate hydrogenation steps.
  • Enzymatic Catalysis: Research indicates that specific enzymes can selectively catalyze reactions leading to higher purity products.

Table 3: Summary of Catalytic Methods

Catalyst Type Reaction Type Yield Improvement
Palladium Hydrogenation +20%
Enzymatic Condensation +15%

Green Chemistry Approaches

With an increasing focus on sustainability, green chemistry approaches are being integrated into the synthesis of this compound.

Key Features:

Table 4: Summary of Green Chemistry Approaches

Approach Description Benefits
Solvent-Free Reactions without solvents Reduces environmental impact
Biocatalysis Use of enzymes Mild conditions, high specificity

Chemical Reactions Analysis

Formation via O-Methylation Reactions

The methoxy group in 2-methoxypyrazine originates from enzymatic or chemical methylation of hydroxylated precursors.

Enzymatic Methylation

  • Biosynthesis in plants :
    • 2-Hydroxy-3-alkylpyrazines undergo O-methylation catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs).
    • In Vitis vinifera, VvOMT3 exhibits high specificity for converting 2-hydroxy-3-isobutylpyrazine (IBHP) to 3-isobutyl-2-methoxypyrazine (IBMP), with a catalytic efficiency (kcat/Kmk_{cat}/K_m) of 1.2 × 10⁴ M⁻¹s⁻¹ .
    • Mechanism : SAM donates a methyl group to the hydroxyl oxygen of IBHP via nucleophilic attack, facilitated by Ca²⁺ coordination in the enzyme's active site .

Chemical Methylation

  • Non-enzymatic pathways :
    • Methylation of 2(1H)-pyrazinones using dimethyl sulfate or methyl iodide in basic conditions yields this compound derivatives.
    • Yields range from 45–60% under optimized conditions (pH 9–10, 50°C) .

Acidic and Basic Hydrolysis

The methoxy group is susceptible to hydrolysis under extreme pH conditions.

Acidic Hydrolysis

  • Reaction : this compound → 2-Hydroxypyrazine + methanol.
    • Hydrolysis occurs at pH < 3, with a half-life of 12 hours at 25°C .
    • Mechanism : Protonation of the methoxy oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

  • Limited reactivity in alkaline conditions (pH > 10), with <5% degradation observed over 24 hours .

Biosynthetic Precursor Reactions

Pyrazine ring formation precedes methoxylation. Key pathways include:

Amino Acid Condensation

  • Leucine-derived pathway :
    • L-leucine reacts with α-dicarbonyl compounds (e.g., glyoxal) to form 5-isobutyl-3,6-dihydropyrazine-2(1H)-one, which oxidizes to IBHP .
    • Isotope labeling studies confirm L-serine contributes to the pyrazine backbone in microbial systems .

Strecker Degradation

  • Involves thermal degradation of amino acids (e.g., valine, isoleucine) with α-dicarbonyls to form pyrazine precursors .

Seifert Method (1970)

  • Steps :
    • Amino Acid Esterification : L-leucine → methyl ester hydrochloride (HCl/MeOH).
    • Condensation : React with diketones (e.g., diethyl oxalate) to form dihydropyrazinones.
    • Oxidation and Methylation : Air oxidation followed by O-methylation (yield: ~50%) .

Ghosh Condensation (2011)

  • Reaction : α,β-Dicarbonyl + α,β-diamine → pyrazine ring.
    • Optimized for milder conditions (room temperature, aqueous medium) .

Thermal Stability

  • Degrades at >100°C, forming alkylpyrazines (e.g., 3-isobutylpyrazine) via demethoxylation .

Light-Induced Degradation

  • UV exposure reduces this compound levels by 30–40% in wine over 6 months .

Matrix Effects

  • Ethanol (20% v/v) decreases headspace recovery by 90% due to increased solubility .

Table 1: Enzymatic vs. Chemical Methylation

ParameterEnzymatic (VvOMT3) Chemical (Dimethyl Sulfate)
Catalyst VvOMT3NaOH
Temperature 30°C50°C
Yield >90%45–60%
Selectivity High (IBMP-specific)Moderate

Table 2: Hydrolysis Kinetics

ConditionpHHalf-Life (25°C)Major Product
Acidic212 hours2-Hydroxypyrazine
Neutral7Stable
Alkaline12>30 daysTrace degradation

Scientific Research Applications

Sensory Characteristics in Food and Beverages

2-Methoxypyrazine compounds are primarily known for their contribution to the aroma profiles of certain foods and beverages. They are particularly noted for imparting herbaceous and green bell pepper-like notes.

  • Wine Production : In winemaking, methoxypyrazines are associated with the herbaceous flavors of wines, especially those made from Cabernet Sauvignon and Merlot grapes. High concentrations of these compounds can lead to undesirable off-flavors, often described as "green" or "vegetative" notes, which can detract from wine quality .
  • Coffee : Recent studies have shown that 3-alkyl-2-methoxypyrazines are present in green coffee beans, contributing to off-flavors reminiscent of potatoes. The concentration of these compounds varies significantly based on the botanical species and geographical origin of the coffee .

Detection Methods

The accurate detection and quantification of this compound and its derivatives are crucial for quality control in food production. Several analytical techniques have been developed:

  • Headspace Solid-Phase Microextraction : This method has been employed to analyze the volatile profiles of wines, allowing for the effective measurement of methoxypyrazines in complex matrices like wine .
  • Gas Chromatography : Gas chromatography coupled with mass spectrometry is commonly used to identify and quantify methoxypyrazines in various food matrices. This technique enables the differentiation between naturally occurring compounds and those added during processing .

Wine Sensory Analysis

A study conducted on the sensory interactions between methoxypyrazines and other volatile compounds in wines demonstrated that blending different varietals can modify the perception of these compounds. For instance, the presence of certain esters can mask or enhance the herbaceous notes contributed by methoxypyrazines .

Green Coffee Analysis

Research focused on green coffee beans revealed that specific methoxypyrazine concentrations correlate with off-flavors. The study established a baseline for acceptable levels of these compounds in high-quality coffee, providing a reference for producers aiming to improve flavor profiles .

Summary Table of Key Findings

Application AreaKey FindingsMethodology Used
Wine ProductionHigh levels lead to undesirable green flavorsSensory analysis, gas chromatography
Coffee QualityPresence linked to off-flavors; varies by speciesAnalytical chemistry
Detection TechniquesEffective methods include headspace solid-phase microextraction and gas chromatographyVarious analytical techniques

Mechanism of Action

The mechanism by which 2-Methoxypyrazine exerts its effects involves its interaction with specific molecular targets. For instance, in olfactory research, it binds to olfactory receptors, triggering a sensory response. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Key Substituents Molecular Formula Odor Threshold (ng/L)
2-Methoxypyrazine (MOMP) Methoxy at C2 None at C3 C₅H₆N₂O ~1000 (estimated)
3-Isobutyl-2-Methoxypyrazine (IBMP) Methoxy at C2, isobutyl at C3 C₉H₁₄N₂O ~1–2
3-Ethyl-2-Methoxypyrazine (ETMP) Methoxy at C2, ethyl at C3 C₇H₁₀N₂O ~400
3-sec-Butyl-2-Methoxypyrazine (SBMP) Methoxy at C2, sec-butyl at C3 C₉H₁₄N₂O ~10–20

Key Observations :

  • Substituent Effects : Alkyl groups at the 3-position (e.g., IBMP, SBMP) drastically lower odor thresholds, enhancing aroma potency. MOMP’s lack of a 3-substituent results in a higher odor threshold and milder sensory impact .
  • Chemical Reactivity : In dihydroorotate dehydrogenase (DHODH) inhibition studies, MOMP derivatives exhibited lower activity (pMIC₅₀ = 6.1) compared to analogs with bulkier or polar groups, highlighting the importance of substituent size and polarity in biological interactions .

Sensory and Industrial Relevance

  • Aroma Profiles: IBMP: Dominates with a green bell pepper aroma (odor threshold: 1–2 ng/L), critical in Sauvignon Blanc wines . MOMP: Imparts milder earthy notes, detectable at higher thresholds (~1000 ng/L). Its contribution is context-dependent, significant in herbs but negligible in wines .
  • Applications: Food Industry: MOMP is used in flavor formulations for herbal or roasted notes. IBMP and SBMP are preferred for intense green aromas.

Research Findings and Implications

  • Varietal Differences: Pinot Noir and Petit Verdot grapes exhibit the lowest MOMP levels, while Cabernet Sauvignon retains higher IBMP .
  • Degradation Dynamics : MOMP is reduced by 60–80% during spontaneous fermentation, whereas IBMP remains stable, influencing wine aroma profiles .
  • Genetic Regulation : Overexpression of VvOMT1 and VvOMT3 in grapes enhances MP biosynthesis, offering targets for breeding low-MP cultivars .

Biological Activity

2-Methoxypyrazine, particularly in its isobutyl form (3-isobutyl-2-methoxypyrazine or IBMP), is a compound that has garnered significant attention due to its biological activity and sensory properties, especially in the context of viticulture and food science. This article delves into the biosynthesis, sensory attributes, and biological effects of this compound, supported by relevant case studies and research findings.

Biosynthesis of this compound

The biosynthesis of 2-methoxypyrazines involves complex biochemical pathways primarily occurring in plants such as grapevines and bell peppers. Key enzymes involved include O-methyltransferases (OMTs), which catalyze the methylation of precursors to form methoxypyrazines. Recent studies have identified specific OMT genes, notably VvOMT3 and VvOMT4, which play crucial roles in this process in grapevines. These genes exhibit differential expression based on the methoxypyrazine content in various grape varieties, indicating their potential as genetic markers for breeding programs aimed at enhancing desirable flavor profiles in wine production .

Sensory Attributes

This compound is known for its potent sensory characteristics, contributing to the aroma profile of wines, particularly those made from Sauvignon Blanc and Cabernet Sauvignon. The compound imparts green bell pepper and herbaceous notes, which can be desirable at low concentrations but may lead to off-flavors at higher levels. Research indicates that the perception threshold for IBMP is around 5 ng/L in wine, above which it can negatively impact flavor .

Table 1: Sensory Thresholds of Methoxypyrazines

CompoundSensory Threshold (ng/L)
3-Isobutyl-2-methoxypyrazine5
3-Ethyl-2-methoxypyrazine15
3-Propyl-2-methoxypyrazine10

Biological Effects

The biological activity of this compound extends beyond sensory attributes. Studies have shown that methoxypyrazines possess various biological properties, including antimicrobial activity and potential effects on human health.

  • Antimicrobial Activity : Research has demonstrated that methoxypyrazines exhibit bactericidal properties against certain pathogens, making them potentially useful as natural preservatives in food products .
  • Cytotoxicity : In vitro studies indicate that compounds like IBMP can induce apoptosis in cancer cell lines by modulating mitochondrial pathways. Increased expression of pro-apoptotic proteins such as Bax and caspases has been observed, suggesting a mechanism through which methoxypyrazines may exert anti-cancer effects .
  • Genotoxicity : Some studies have raised concerns about the genotoxic potential of certain pyrazine derivatives under specific conditions. For instance, furan-related compounds have shown significant toxic effects in animal models, highlighting the importance of further research into the safety profiles of methoxypyrazines .

Case Study 1: Wine Production

A study investigated the impact of vine water status on the concentration of methoxypyrazines in grape berries. It was found that water stress significantly influenced the accumulation of IBMP, suggesting that viticultural practices can be optimized to manage flavor profiles in wine production .

Case Study 2: Bell Peppers

In bell peppers, feeding experiments with stable isotopes revealed insights into the metabolic pathways leading to IBMP synthesis. This research emphasized the role of environmental factors and genetic predispositions in determining methoxypyrazine levels in fruits .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Methoxypyrazine, and how do they resolve structural ambiguities?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analysis of coupling constants (e.g., J34 ≈ 8.63 Hz) and chemical shifts helps differentiate aromatic structures from amide-like configurations. For example, this compound exhibits spectral parameters distinct from its demethylated analogs .
  • X-ray Crystallography : Single-crystal studies reveal dihedral angles (e.g., 86.97° between aromatic rings) and intermolecular interactions (e.g., C–H⋯H hydrogen bonds), critical for confirming molecular geometry .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Safety Protocols : Classified as acutely toxic (oral, category 4) and skin/eye irritant (category 2). Use fume hoods, PPE (gloves, goggles), and avoid contact with strong acids/oxidizers .
  • Storage : Store in sealed containers at 2–8°C, away from heat and ignition sources. Monitor decomposition risks (e.g., gas release) during long-term storage .

Q. What extraction methods optimize the isolation of this compound from natural matrices?

  • Methodological Answer :

  • Supercritical CO2 Extraction : Effective for pyrazines due to tunable solubility (25–100°C, up to 200 bar). Phase behavior modeled via the Peng-Robinson equation (kij = 0 for most pyrazines) .
  • Headspace Solid-Phase Microextraction (HS-SPME) : Ideal for trace detection in biological samples (e.g., peppers), leveraging low odor thresholds (ppb levels) .

Advanced Research Questions

Q. How do metabolic pathways of this compound in mammalian systems inform its biochemical interactions?

  • Methodological Answer :

  • In Vivo Metabolism : In rats, 20% of oral doses undergo O-demethylation to 2-hydroxypyrazine, while 80% form ring-hydroxylated metabolites. Use LC-MS/MS with isotope-labeled standards to track metabolites .
  • Enzyme Inhibition Studies : Probe CYP2D6 interactions using liver microsomes and coumarin-based fluorescent substrates .

Q. What computational models predict the solubility and phase behavior of this compound in supercritical fluids?

  • Methodological Answer :

  • Peng-Robinson Equation of State : Predicts solubility isotherms in CO2 (kij = 0 for most pyrazines; adjusted to -0.100 for acetyl derivatives). Validate with experimental density data (25–100°C, 200 bar) .
  • Molecular Dynamics Simulations : Model solute-solvent interactions to optimize extraction efficiency in natural product isolation .

Q. How can spectral discrepancies in this compound derivatives be resolved during structural elucidation?

  • Methodological Answer :

  • Comparative NMR Analysis : Contrast coupling constants (e.g., J34 ≈ 8.63 Hz vs. ~9.2 Hz for related pyridines) to distinguish aromatic vs. charge-delocalized structures .
  • Crystallographic Validation : Resolve ambiguities (e.g., methoxy group orientation) via single-crystal X-ray diffraction .

Q. What methodological considerations are critical for detecting this compound in complex food matrices (e.g., wines, cheeses)?

  • Methodological Answer :

  • Liquid-Liquid Microextraction (LLME) : Quantify major volatiles (e.g., 3-isobutyl-2-methoxypyrazine) using GC-FID with internal standards (e.g., d3-labeled analogs) .
  • Sensitivity Limits : Address low thresholds (≤1 ppb) via HS-SPME-GC-MS with selective ion monitoring (SIM) .

Data Contradictions and Resolution

  • Metabolite Identification : Hawksworth & Scheline (1975) report incomplete metabolite characterization in rats (80% unidentified). Follow-up studies should employ high-resolution mass spectrometry (HRMS) for structural annotation .
  • Spectral Interpretation : Conflicting NMR data for pyrazine derivatives require cross-validation with crystallographic or computational (DFT) methods .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.